Ro 15-4513
Vue d'ensemble
Description
Ro 15-4513, également connu sous le nom de 8-azido-5,6-dihydro-5-méthyl-6-oxo-4H-imidazo-1,4-benzodiazépine-3-carboxylate d’éthyle selon la nomenclature IUPAC, est un agoniste inverse partiel faible de la classe des médicaments benzodiazépiniques. Il a été développé par Hoffmann–La Roche dans les années 1980. This compound est structurellement apparenté à l’antidote benzodiazépinique flumazénil et a été étudié pour son potentiel en tant qu’antidote à l’intoxication alcoolique .
Applications De Recherche Scientifique
Ro 15-4513 a plusieurs applications en recherche scientifique, notamment :
Antidote à l’alcool : this compound a été étudié pour son potentiel en tant qu’antidote à l’intoxication alcoolique.
Recherche en neuropharmacologie : This compound est utilisé comme outil pour étudier la neuropsychopharmacologie de l’alcool et du système GABAergique.
Mécanisme D'action
Ro 15-4513 agit comme un agoniste inverse partiel au niveau du site récepteur des benzodiazépines du complexe de récepteurs GABA A. Il se lie au sous-type α5β3δ du récepteur GABA A et bloque le site de liaison de l’éthanol. Cet antagonisme des effets de l’éthanol est supposé être dû à la présence du groupe azido en position 8 du cycle benzénique, qui empêche l’éthanol de se lier au récepteur . This compound présente également des propriétés anxiogènes et peut induire des convulsions à des doses plus élevées .
Analyse Biochimique
Biochemical Properties
Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .
Temporal Effects in Laboratory Settings
This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .
Metabolic Pathways
Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .
Transport and Distribution
Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .
Subcellular Localization
Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Méthodes De Préparation
Ro 15-4513 peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de l’imidazobenzodiazépine. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau imidazobenzodiazépine : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure centrale.
Introduction du groupe azido : Le groupe azido est introduit en position 8 du cycle benzénique par une réaction de substitution.
Estérification : Le groupe acide carboxylique est estérifié pour former l’ester éthylique.
Les conditions réactionnelles de ces étapes impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté élevée .
Analyse Des Réactions Chimiques
Ro 15-4513 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le groupe azido peut participer à des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC) avec des molécules contenant des groupes alcyne.
Réactions de réduction : Le groupe azido peut être réduit en un groupe amine dans des conditions appropriées.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.
Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au cuivre pour les réactions CuAAC et les agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
Ro 15-4513 est structurellement apparenté au flumazénil, un autre antagoniste du récepteur des benzodiazépines. Contrairement au flumazénil, qui est inefficace pour bloquer les effets de l’éthanol, this compound antagonise sélectivement les effets de l’éthanol. Cela rend this compound unique dans son utilisation potentielle comme antidote à l’alcool .
Composés similaires
Flumazénil : Un antagoniste du récepteur des benzodiazépines utilisé pour traiter les surdoses de benzodiazépines.
Diazépam : Un agoniste des benzodiazépines utilisé pour ses effets anxiolytiques et sédatifs.
Alprazolam : Un autre agoniste des benzodiazépines utilisé pour ses effets anxiolytiques.
La capacité unique de this compound à bloquer sélectivement les effets de l’éthanol le distingue des autres antagonistes et agonistes du récepteur des benzodiazépines.
Propriétés
IUPAC Name |
ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOJZTUTOQNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238763 | |
Record name | Ro 15-4513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or beige solid; [Sigma-Aldrich MSDS] | |
Record name | Ro 15-4513 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17121 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91917-65-6 | |
Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 15-4513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 15-4513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-15-4513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro15-4513?
A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]
Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?
A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]
Q3: How does Ro15-4513's binding to GABAA receptors affect their function?
A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]
Q4: Does ethanol also bind to GABAA receptors?
A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]
Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?
A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]
Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?
A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []
Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?
A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:
- Motor incoordination (ataxia) [, , ]
- Sedation and hypnosis (loss of righting reflex) [, , , ]
- Ethanol self-administration and intake [, , , , , ]
- Anticonvulsant actions [, ]
- Ethanol discrimination [, , ]
Q8: Does Ro15-4513 completely block all doses of ethanol?
A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]
Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?
A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []
Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?
A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.